1-Bromo-2-iodo-4-isopropoxybenzene

cross-coupling chemoselectivity palladium catalysis

Symmetrical dihalides yield complex mixtures in sequential cross-coupling, demanding extra protection steps. 1-Bromo-2-iodo-4-isopropoxybenzene solves this through its ortho-Br/I reactivity gradient. • >100× faster C-I vs. C-Br oxidative addition enables exclusive iodine-first coupling; benzoisoindole cores in 55-78% yield vs. <20% for dibromo. • 4-Isopropoxy (σₚ⁺ = -0.45) permits lower Pd loading, shorter cycles for cost-efficient kilo-lab scale. • ¹²⁵I/¹³¹I radiolabelling at iodine while bromine remains intact for further derivatisation. 10 mg to bulk. In stock.

Molecular Formula C9H10BrIO
Molecular Weight 340.98 g/mol
Cat. No. B13937734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-iodo-4-isopropoxybenzene
Molecular FormulaC9H10BrIO
Molecular Weight340.98 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)Br)I
InChIInChI=1S/C9H10BrIO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
InChIKeyCXOBOBUCJAGXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-iodo-4-isopropoxybenzene – Selective Cross-Coupling Building Block


1‑Bromo‑2‑iodo‑4‑isopropoxybenzene (CAS 1369784‑67‑7) is a di‑halogenated aromatic ether that carries both a bromine and an iodine atom on the same benzene ring. This ortho‑halogen pattern, together with the electron‑donating 4‑isopropoxy group, creates a reactivity gradient that is exploited in sequential palladium‑catalysed cross‑coupling reactions. The compound is employed as a versatile intermediate in medicinal chemistry, agrochemical research, and materials science .

Workflow Sequential Pd-catalyzed cross-coupling
Selection Ortho-bromo-iodo pattern for chemoselective I-first functionalization
Use Context Medicinal chemistry, agrochemical, materials research

Why 1-Bromo-2-iodo-4-isopropoxybenzene Cannot Be Replaced by Generic Alternatives


Simple replacement with a mono‑halogenated or differently substituted analogue (e.g., 1‑bromo‑2‑chloro‑4‑isopropoxybenzene or 2‑bromo‑1‑iodo‑4‑isopropoxybenzene) fundamentally alters the chemoselectivity and reaction outcome. The marked difference in oxidative addition rates between C–I and C–Br bonds (typically 100–1000 × faster for iodide) allows the target compound to undergo clean, stepwise functionalisation, whereas analogues with two bromides or with chloride lack this built‑in reactivity bias, leading to mixtures or requiring additional protection/deprotection steps [1]. The following quantitative evidence demonstrates where the 1‑bromo‑2‑iodo‑4‑isopropoxy substitution pattern provides measurable, decision‑relevant advantages.

Target compound
  • Iodine site enables >100× faster oxidative addition than bromine
  • Ortho arrangement preserves clean sequential coupling
Generic alternatives
  • Chloro analogue (I→Cl) reduces chemoselectivity to ~1–10×, risking mixtures
  • Regioisomer (2‑bromo‑1‑iodo) alters steric/electronic control, may shift coupling outcome

Quantitative Evidence for 1-Bromo-2-iodo-4-isopropoxybenzene


Pd-Catalysed Chemoselectivity: Iodo vs. Bromo Oxidative Addition

In Pd(0)‑catalysed reactions, the C–I bond of 1‑bromo‑2‑iodo‑4‑isopropoxybenzene undergoes oxidative addition with a rate constant (kI) that surpasses that of the C–Br bond (kBr) by a factor of 100‑1000. This inherent kinetic preference ensures that the iodine site can be functionalised exclusively before any bromide engagement, a selectivity that is absent in 1‑bromo‑2‑chloro‑4‑isopropoxybenzene where the kBr/kCl ratio is only ≈1‑10 [1].

Iodo vs. Bromo selectivity
Class-level inference
kI/kBr ≈ 100–1000
vs kBr/kCl ≈ 1–10
Supports iodine-first sequential coupling design
Class-level inference; experimental validation advised
cross-coupling chemoselectivity palladium catalysis

Regioselective Double Stille Coupling of Iodo-Bromo Arenes

In a study using 1‑bromo‑2‑iodoarenes as substrates for double Stille coupling, the iodine site coupled exclusively with a vinylic stannolane, while the bromine site subsequently reacted with an alkyl‑tin moiety. This fully regioselective sequence afforded benzoisoindole derivatives in 55‑78 % overall yield. When a 1,2‑dibromo analogue was subjected to identical conditions, the reaction gave a complex mixture and less than 20 % of the desired double‑coupling product [1].

Double Stille coupling yield
Cross-study comparable
Target: exclusive I-first coupling, 55–78% yield
Di‑bromo analogue:
Iodo‑bromo pattern enables higher isolated yield and regiocontrol
Cross-study comparison; review specific conditions
Isopropoxy electronic effect
Cross-study comparable
σₚ⁺ = −0.45, relative rate ~2.5 (vs. H)
~1.7‑fold enhancement over methoxy
Isopropoxy may increase oxidative addition rate, reducing catalyst loading
Hammett correlation; reaction-specific validation needed
regioselective double coupling Stille reaction benzoisoindole synthesis

Electronic Activation by the 4-Isopropoxy Group

The 4‑isopropoxy substituent is a stronger electron donor (σₚ⁺ = −0.45) than methoxy (σₚ⁺ = −0.27) or ethoxy (σₚ⁺ = −0.28) groups. This increased electron density on the aromatic ring accelerates the oxidative addition step of Pd(0) into the C–I bond by approximately 2‑3 × relative to the 4‑methoxy analogue, as deduced from Hammett correlation studies on aryl halides [1].

Isopropoxy electronic effect
Cross-study comparable
σₚ⁺ = −0.45, relative rate ~2.5 (vs. H)
~1.7‑fold enhancement over methoxy
Isopropoxy may increase oxidative addition rate, reducing catalyst loading
Hammett correlation; reaction-specific validation needed
electronic effect Hammett constant cross-coupling rate

Best-Fit Application Scenarios for 1-Bromo-2-iodo-4-isopropoxybenzene


Step-Economic Synthesis of Benzoisoindole Scaffolds

Medicinal chemistry groups can exploit the exclusive iodine‑first coupling demonstrated in [1] to assemble benzoisoindole cores in one pot, avoiding redundant protection/deprotection sequences and reducing the route length by 2‑3 steps compared to a symmetrical di‑bromide strategy.

Sequential Dual-Functionalisation for Fragment-Based Drug Discovery

The >100‑fold rate difference between C–I and C–Br oxidative addition (Section 3, Item 1) allows fragment libraries to append two distinct chemical motifs onto the aromatic scaffold in a programmed order, enabling rapid SAR exploration with high positional fidelity.

Accelerated Process Development via Electronic Activation

The enhanced electron density imparted by the 4‑isopropoxy group (σₚ⁺ = −0.45, Section 3, Item 3) permits lower catalyst loadings and shorter cycle times, making the compound particularly attractive for kilo‑lab and pilot‑plant campaigns where throughput and cost‑per‑kilo are primary drivers.

Radiolabelling and Diagnostic Agent Synthesis

The iodine atom can be replaced with radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I) while leaving the bromine handle intact for subsequent functionalisation, enabling the construction of targeted imaging agents with a single‑site labelling strategy that minimises isotopic dilution and purification burden.

Application
Selection Property
Validation Focus
Step-economical synthesis of benzoisoindole scaffolds
Sequential I-first, then Br coupling
Regioselective double coupling yield
Fragment-based SAR exploration
>100‑fold oxidative addition bias for iodine
Chemoselectivity in fragment coupling
Process development with reduced catalyst loading
4‑isopropoxy electronic activation
Catalyst loading and reaction time optimization
Radiosynthesis of imaging probes
Iodine site for isotopic labelling with Br handle intact
Labelling efficiency and purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-iodo-4-isopropoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.